Bombiprenone

Description

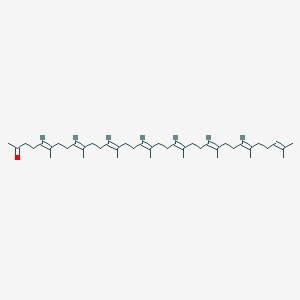

Structure

2D Structure

Properties

IUPAC Name |

(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUKUBKVRRNJDI-WDXILIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018124 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21978-49-4 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bombiprenone

Disclaimer: The term "Bombiprenone" does not correspond to a widely recognized chemical compound in the public scientific literature as of the latest data compilation. This guide is constructed based on the hypothesis that "this compound" is a novel or less-common polyisoprenylated benzophenone. The methodologies, data, and pathways described herein are representative of the synthesis and characterization of benzophenone-class compounds and should be adapted and validated for any specific novel molecule.

Introduction

Benzophenones are a large and diverse class of organic compounds characterized by a diphenylmethanone core structure.[1] Natural benzophenones, particularly polyisoprenylated benzophenones (PPBs), are metabolites found in various plant and fungal species and exhibit a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthetic routes and analytical characterization techniques applicable to a putative polyisoprenylated benzophenone, termed here as "this compound." The intended audience for this document includes researchers and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.

Synthesis of this compound

The synthesis of a polyisoprenylated benzophenone such as this compound would typically involve a multi-step process, beginning with the formation of the core benzophenone scaffold followed by the introduction of isoprenyl groups.

Synthesis of the Benzophenone Core

A common and versatile method for the synthesis of the benzophenone core is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet to a trap for hydrogen chloride gas.

-

Reagents: Anhydrous aluminum chloride is suspended in an excess of the aromatic substrate (e.g., benzene or a substituted benzene) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: The benzoyl chloride derivative is dissolved in a suitable solvent and added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure benzophenone derivative.[4]

An alternative route involves the oxidation of diphenylmethane, which can be synthesized from the reaction of benzene with carbon tetrachloride followed by hydrolysis.[1]

Prenylation

The introduction of isoprenyl chains to the benzophenone core can be achieved through various methods, most commonly via Friedel-Crafts alkylation or nucleophilic substitution . The specific strategy would depend on the desired regioselectivity and the nature of the hydroxyl or other functional groups on the benzophenone scaffold.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbons, respectively.

Table 1: Representative ¹H NMR Data for a Benzophenone Core [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.81 | d | 4H | Aromatic Protons (ortho to C=O) |

| 7.59 | t | 2H | Aromatic Protons (para to C=O) |

| 7.49 | t | 4H | Aromatic Protons (meta to C=O) |

Table 2: Representative ¹³C NMR Data for a Benzophenone Core [5]

| Chemical Shift (δ, ppm) | Assignment |

| 196.8 | C=O |

| 137.6 | Quaternary Aromatic Carbon |

| 132.4 | Aromatic CH |

| 130.1 | Aromatic CH |

| 128.3 | Aromatic CH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Table 3: Representative Mass Spectrometry Data [6][7]

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Positive | [M+H]⁺ | Protonated Molecular Ion |

| HRMS | ESI | [M+Na]⁺ | Sodiated Molecular Ion |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic carbonyl (C=O) stretch of the ketone is a key diagnostic peak.

Table 4: Representative IR Absorption Frequencies [8]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Benzophenones typically exhibit strong absorption bands in the UV region.

Experimental Workflows and Biological Pathways

General Synthesis and Purification Workflow

Caption: A flowchart illustrating the general synthetic and purification steps for this compound.

Hypothetical Signaling Pathway Inhibition

Many polyisoprenylated benzophenones exhibit cytotoxic activity against cancer cell lines.[9] A possible mechanism of action could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Caption: A diagram showing the potential inhibitory effect of this compound on a cellular signaling pathway.

Conclusion

This technical guide outlines a representative framework for the synthesis and characterization of a novel polyisoprenylated benzophenone, "this compound." The successful synthesis would rely on established synthetic methodologies such as Friedel-Crafts reactions, while a comprehensive analytical approach employing NMR, MS, and IR spectroscopy would be essential for structural elucidation and purity confirmation. The potential biological activities of such a compound warrant further investigation, particularly in the context of drug discovery and development. The provided workflows and hypothetical pathway are intended to serve as a foundation for the systematic investigation of novel benzophenone derivatives.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. Benzophenone [webbook.nist.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. analytical chemistry - IR and H-NMR analysis of benzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide on Polyisoprenylated Benzophenones

An Examination of the Discovery, Natural Sources, and Biological Activities of a Prominent Class of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyisoprenylated benzophenones (PPBs) are a class of natural products renowned for their complex chemical structures and significant biological activities. This guide provides a comprehensive overview of the discovery, natural sources, and therapeutic potential of these compounds. While the specific compound "Bombiprenone" remains unidentified in the current scientific literature, this document focuses on well-characterized PPBs, namely garcinol and nemorosone, as exemplary models. This guide details their isolation, summarizes quantitative data on their bioactivities, and elucidates their mechanisms of action through signaling pathway diagrams.

Discovery and Natural Sources

Polyisoprenylated benzophenones are predominantly found in the plant family Clusiaceae (Guttiferae), with the genera Garcinia and Clusia being particularly rich sources.[1] These compounds are characterized by a benzophenone core substituted with one or more isoprenyl or related alkyl groups, leading to a vast structural diversity.

Garcinol , one of the most studied PPBs, is primarily isolated from the fruit rind of Garcinia indica and Garcinia cambogia.[1][2] It was first isolated as a yellow crystalline substance and has since been the subject of extensive research due to its potent biological properties.[2]

Nemorosone , another prominent PPB, was first isolated from the floral resins of Clusia rosea.[3][4] It is a major constituent of Cuban propolis, where it is collected by bees from Clusia species.[4]

The general workflow for the discovery and isolation of these compounds from their natural sources is depicted below.

Caption: General workflow for isolating polyisoprenylated benzophenones.

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and bioactivity assessment of polyisoprenylated benzophenones.

Isolation of Garcinol from Garcinia indica

This protocol is based on methodologies described in the literature for the large-scale extraction of garcinol.[2][5]

-

Plant Material Preparation: Air-dried fruit rinds of Garcinia indica (e.g., 1 kg) are ground into a coarse powder.

-

Extraction: The powdered material is extracted with methanol (e.g., 5 L) at room temperature for 48 hours. The process is repeated three times.

-

Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The hexane extract, typically rich in garcinol, is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing garcinol are pooled.

-

Purification: The pooled fractions are concentrated, and garcinol is purified by recrystallization from a suitable solvent system (e.g., petroleum ether-ethyl acetate) to yield yellow needles.[2]

-

Structure Confirmation: The structure and purity of the isolated garcinol are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., garcinol or nemorosone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Quantitative Data

The biological activities of garcinol and nemorosone have been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Cytotoxicity of Garcinol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HT-29 | Colon Cancer | 3.2 - 21.4 | 72 | [6] |

| HCT-116 | Colon Cancer | 3.2 - 21.4 | 72 | [6] |

| HL-60 | Leukemia | 9.42 | - | [6] |

| SH-SY5Y | Neuroblastoma | 7.78 | 24 | [7] |

| SH-SY5Y | Neuroblastoma | 6.80 | 48 | [7] |

| SH-SY5Y | Neuroblastoma | 6.30 | 72 | [7] |

| A549 | Lung Cancer | ~15 | - | [8] |

| SMMC-7721 | Liver Cancer | ~20 | - | [8] |

| MDA-MB-231 | Breast Cancer | ~24 | - | [8] |

Table 2: Cytotoxicity of Nemorosone against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HT1080 | Fibrosarcoma | 26.9 | 12 | [3] |

| HT1080 | Fibrosarcoma | 16.7 | 24 | [3] |

| NB69 | Neuroblastoma | < 6.5 | 24 | [9] |

| Kelly | Neuroblastoma | < 6.5 | 24 | [9] |

| SK-N-AS | Neuroblastoma | < 6.5 | 24 | [9] |

| LAN-1 | Neuroblastoma | < 6.5 | 24 | [9] |

Table 3: Other Biological Activities of Garcinol

| Activity | Assay | IC₅₀ (µM) / Value | Reference |

| Histone Acetyltransferase (HAT) Inhibition | p300 | 7 µM | [6] |

| Histone Acetyltransferase (HAT) Inhibition | PCAF | 5 µM | [6] |

| Topoisomerase I Inhibition | - | 43 µg/mL | [6] |

| Topoisomerase II Inhibition | - | 55 µg/mL | [6] |

| Acetylcholinesterase (AChE) Inhibition | - | 0.66 µM | [6] |

| Anti-inflammatory (COX-1) | - | 12 µM | [6] |

| Antioxidant (DPPH Scavenging) | - | IC₅₀: 145.62 µg/mL (G. xanthochymus extract) | [10] |

| Anti-inflammatory (NO production) | LPS-stimulated RAW264.7 | 41.60 µM (for a garcinol analogue) | [11] |

Signaling Pathways and Mechanisms of Action

Garcinol and nemorosone exert their biological effects by modulating various cellular signaling pathways.

Garcinol's Anticancer Mechanisms

Garcinol has been shown to inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the STAT3, NF-κB, and PI3K/AKT pathways.[12][13]

Caption: Garcinol inhibits key cancer-promoting signaling pathways.

Nemorosone's Induction of Ferroptosis

Recent studies have revealed that nemorosone can induce a form of programmed cell death called ferroptosis in cancer cells.[3][14] This process is characterized by iron-dependent lipid peroxidation.

Caption: Nemorosone induces ferroptosis through multiple mechanisms.

Conclusion

Polyisoprenylated benzophenones, exemplified by garcinol and nemorosone, represent a promising class of natural products with significant potential for drug development, particularly in the field of oncology. Their diverse biological activities stem from their ability to modulate multiple critical cellular signaling pathways. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. While the identity of "this compound" remains elusive, the rich chemistry and pharmacology of the broader class of polyisoprenylated benzophenones provide a fertile ground for future discoveries in natural product-based drug discovery.

References

- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uky.edu [uky.edu]

- 3. mdpi.com [mdpi.com]

- 4. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Isopentenyl Phloroglucinol Compounds from Garcinia xanthochymus Using LC-MS-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adtu.in [adtu.in]

- 11. Polyisoprenylated benzophenone derivatives from Garcinia cambogia and their anti-inflammatory activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bombiprenone Enigma: A Technical Guide to the Biosynthetic Pathway of Polyisoprenylated Benzophenones

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Bombiprenone" remains elusive in current scientific literature, it is hypothesized to be a member of the expansive and structurally diverse class of natural products known as polyisoprenylated benzophenones. These compounds, isolated from various plant and fungal sources, exhibit a wide range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of polyisoprenylated benzophenones, offering a foundational understanding for researchers engaged in natural product synthesis, enzyme engineering, and drug discovery. The guide will detail the enzymatic steps, present key quantitative data, provide comprehensive experimental protocols for pathway investigation, and visualize the core biochemical transformations.

The Biosynthetic Blueprint: From Primary Metabolites to a Polyisoprenylated Scaffold

The biosynthesis of polyisoprenylated benzophenones is a multi-stage process that elegantly combines elements of phenylpropanoid, polyketide, and isoprenoid metabolism. The pathway can be broadly divided into three key phases:

-

Formation of the Benzophenone Core: A type III polyketide synthase, Benzophenone Synthase (BPS), catalyzes the formation of the characteristic C6-C1-C6 benzophenone scaffold.

-

Isoprenoid Precursor Biosynthesis: The universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) or non-mevalonate (MEP) pathways.

-

Prenylation and Subsequent Modifications: Aromatic prenyltransferases attach one or more isoprenoid moieties to the benzophenone core. Further enzymatic modifications, such as cyclization and oxidation, can then generate the vast diversity of naturally occurring polyisoprenylated benzophenones.

Quantitative Insights: Enzyme Kinetics

A thorough understanding of the enzymes involved in the biosynthetic pathway is crucial for pathway elucidation and engineering. The following table summarizes key kinetic parameters for representative enzymes in the polyisoprenylated benzophenone pathway.

| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (nmol mg⁻¹ s⁻¹) | Reference(s) |

| Benzophenone Synthase (BPS) | Hypericum androsaemum | Benzoyl-CoA | 15 | - | - | |

| Malonyl-CoA | 65 | - | - | |||

| Benzophenone Synthase (GmBPS) | Garcinia mangostana | Benzoyl-CoA | - | - | - | |

| Malonyl-CoA | - | - | - | |||

| Aromatic Prenyltransferase (FtmPT1) | Aspergillus fumigatus | cyclo-L-Trp-L-Pro | - | - | - | |

| DMAPP | - | - | - | |||

| Aromatic Prenyltransferase (TleC) | Streptomyces sp. | Indolactam V | - | - | - | |

| GPP | - | - | - | |||

| Aromatic Prenyltransferase (MpnD) | Monascus purpureus | Indolactam V | - | - | - | |

| DMAPP | - | - | - | |||

| Prenyltransferase (Avian Liver) | Avian | Isopentenyl-PP | > 0.7 (substrate inhibition) | - | - | |

| Geranyl-PP | 1.0 | - | - |

Note: Comprehensive kinetic data for many enzymes in this pathway, particularly for specific benzophenone substrates, is still an active area of research. The data presented here are from studies on related substrates and provide a valuable starting point for experimental design.

Experimental Protocols for Pathway Investigation

The following protocols provide a framework for the expression, purification, and functional characterization of the key enzymes involved in polyisoprenylated benzophenone biosynthesis.

Heterologous Expression and Purification of Benzophenone Synthase (BPS)

Objective: To produce and purify recombinant BPS for in vitro characterization.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the BPS coding sequence from the source organism's cDNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into an expression vector (e.g., pET series with an N-terminal His6-tag) and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Verify the construct by DNA sequencing.

-

-

Protein Expression:

-

Inoculate a 5 mL LB medium culture containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged BPS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Analyze the purified protein fractions by SDS-PAGE.

-

For further purification, if necessary, perform size-exclusion chromatography.

-

Benzophenone Synthase (BPS) Activity Assay

Objective: To determine the enzymatic activity and substrate specificity of the purified BPS.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture (e.g., 250 µL total volume) containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1-5 µg of purified BPS

-

Starter substrate (e.g., 50 µM Benzoyl-CoA or 3-Hydroxybenzoyl-CoA)

-

Extender substrate (e.g., 150 µM Malonyl-CoA)

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 20% acetic acid.

-

-

Product Extraction and Analysis:

-

Extract the reaction products with an organic solvent (e.g., 2 x 500 µL ethyl acetate).

-

Evaporate the solvent under a stream of nitrogen.

-

Redissolve the residue in a suitable solvent (e.g., 50 µL methanol).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

-

Identify and quantify the benzophenone product by comparing its retention time and UV-Vis/mass spectrum with an authentic standard.

-

Aromatic Prenyltransferase Activity Assay

Objective: To characterize the prenylation of the benzophenone core by a specific prenyltransferase.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture (e.g., 100 µL total volume) containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

1-5 µg of purified aromatic prenyltransferase

-

Aromatic acceptor substrate (e.g., 100 µM 2,4,6-trihydroxybenzophenone)

-

Prenyl donor substrate (e.g., 200 µM DMAPP or GPP)

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme.

-

Incubate at a suitable temperature (e.g., 37°C) for 1-2 hours.

-

Quench the reaction with an equal volume of methanol or by adding a stopping solution (e.g., 0.1 M HCl).

-

-

Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant directly by LC-MS to identify and quantify the prenylated benzophenone products.

-

The mass shift corresponding to the addition of one or more prenyl groups (C5H8) will confirm the enzymatic activity.

-

Visualizing the Pathway: Diagrams and Workflows

Biosynthetic Pathway of a Polyisoprenylated Benzophenone

Caption: Putative biosynthetic pathway of a polyisoprenylated benzophenone.

Experimental Workflow for Enzyme Characterization

Bombiprenone: A Technical Guide to Potential Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombiprenone is a naturally occurring polyisoprenylated benzophenone (PPBS) that has been isolated from plant sources such as Brucea mollis and the fruits of Momordica charantia. As a member of the benzophenone class of compounds, this compound holds potential for a range of biological activities, given that this structural class is known for its diverse pharmacological effects, including cytotoxic, antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.

This technical guide provides a framework for the systematic screening of this compound's potential biological activities. While specific quantitative data for this compound is limited in publicly available literature, this document outlines detailed experimental protocols for key biological assays and summarizes the known activities of closely related polyisoprenylated benzophenones to inform a comprehensive evaluation of this compound. The potential mechanisms of action, based on the activities of the broader PPBS class, are also discussed to provide a basis for future mechanistic studies.

Data Presentation: Biological Activities of Related Polyisoprenylated Benzophenones

Although this compound was evaluated for its cytotoxic effects against several cancer cell lines, specific IC50 values have not been reported in the primary literature. However, the study that isolated this compound from Brucea mollis did report the cytotoxic activities of co-isolated compounds, which can serve as a reference for the potential potency of compounds from this natural source. Additionally, data from other structurally related polyisoprenylated benzophenones provide context for the potential antioxidant and antimicrobial activities of this compound.

Table 1: Cytotoxic Activity of Compounds Co-isolated with this compound from Brucea mollis

| Compound | KB (Oral Carcinoma) IC50 (µg/mL) | LU-1 (Lung Adenocarcinoma) IC50 (µg/mL) | LNCaP (Prostate Adenocarcinoma) IC50 (µg/mL) | HL-60 (Promyelocytic Leukemia) IC50 (µg/mL) |

| Isobruceine B | 0.39 | 0.40 | 0.34 | 0.23 |

| 9-Methoxy-canthin-6-one | ~1-4 | ~1-4 | ~1-4 | ~1-4 |

| Niloticine | ~1-4 | ~1-4 | ~1-4 | ~1-4 |

Source: Tung et al., 2012

Table 2: Reported Biological Activities of Other Polyisoprenylated Benzophenones

| Compound | Biological Activity | Assay | Result |

| Nemorosone | Cytotoxicity | HeLa, Hep-2, PC-3, U251 cell lines | Active |

| Guttiferone A | Antimicrobial | Plasmodium falciparum | IC50 < 1 µM |

| Guttiferone K | Antioxidant | DPPH, ABTS, TEAC assays | Better than quercetin |

| Isoxanthochymol | Antioxidant | DPPH, ABTS, TEAC assays | Active |

Experimental Protocols

A thorough biological activity screening of this compound would involve a battery of standardized in vitro assays. Below are detailed protocols for cytotoxicity, antioxidant, and antimicrobial testing.

Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

a. Cell Culture:

-

Human cancer cell lines such as KB (oral carcinoma), LU-1 (lung adenocarcinoma), LNCaP (prostate adenocarcinoma), and HL-60 (promyelocytic leukemia) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. MTT Assay Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

a. Reagents:

-

DPPH stock solution (0.1 mM in methanol).

-

This compound stock solution and serial dilutions in methanol.

-

Ascorbic acid or Trolox as a positive control.

b. DPPH Assay Protocol:

-

In a 96-well plate, add 100 µL of various concentrations of this compound or the positive control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity Screening

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

This compound stock solution and serial dilutions.

-

Standard antibiotics/antifungals as positive controls.

b. Broth Microdilution Protocol:

-

In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for screening the biological activities of this compound.

Potential Signaling Pathway Modulated by Polyisoprenylated Benzophenones

Based on studies of other polyisoprenylated benzophenones, a potential mechanism of action in cancer cells involves the induction of endoplasmic reticulum (ER) stress and the inhibition of the mTOR survival pathway.

Caption: A potential signaling pathway affected by polyisoprenylated benzophenones.

Conclusion

This compound, as a member of the polyisoprenylated benzophenone class, presents an interesting candidate for biological activity screening. This guide provides a comprehensive framework for such an investigation, including detailed protocols for cytotoxicity, antioxidant, and antimicrobial assays. While specific quantitative data for this compound is currently lacking, the information on related compounds suggests that it is a promising lead for further research. The proposed experimental workflows and the potential signaling pathway provide a solid foundation for researchers to unlock the therapeutic potential of this natural product. Further studies are warranted to isolate sufficient quantities of this compound and subject it to the rigorous screening outlined in this guide to definitively characterize its biological profile.

The Solubility and Stability of Benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzophenone, a compound of significant interest in various scientific and industrial fields. Due to an initial query for "Bombiprenone," which is likely a misspelling, this document focuses on the well-researched compound Benzophenone, given the phonetic similarity and the absence of scientific literature on "this compound." This guide synthesizes available data on its physicochemical properties, offering detailed experimental protocols and visual representations of key processes to support research and development activities.

Data Presentation: Solubility and Stability of Benzophenone

The following tables summarize the quantitative data on the solubility and degradation kinetics of Benzophenone and its common derivatives.

Table 1: Solubility of Benzophenone in Various Solvents

The solubility of Benzophenone is generally low in water but significant in a range of organic solvents. Data from gravimetric analysis indicates that solubility increases with temperature.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Water | 278.15 | 0.000018 |

| 283.15 | 0.000021 | |

| 288.15 | 0.000025 | |

| 293.15 | 0.000029 | |

| 298.15 | 0.000034 | |

| 303.15 | 0.000040 | |

| 308.15 | 0.000047 | |

| 313.15 | 0.000055 | |

| 318.15 | 0.000065 | |

| Ethanol | 278.15 | 0.1287 |

| 283.15 | 0.1501 | |

| 288.15 | 0.1741 | |

| 293.15 | 0.2012 | |

| 298.15 | 0.2318 | |

| 303.15 | 0.2664 | |

| 308.15 | 0.3056 | |

| 313.15 | 0.3499 | |

| 318.15 | 0.4001 | |

| Acetone | 278.15 | 0.4355 |

| 283.15 | 0.4721 | |

| 288.15 | 0.5112 | |

| 293.15 | 0.5531 | |

| 298.15 | 0.5979 | |

| 303.15 | 0.6458 | |

| 308.15 | 0.6969 | |

| 313.15 | 0.7514 | |

| 318.15 | 0.8095 | |

| Ethyl Acetate | 278.15 | 0.3642 |

| 283.15 | 0.4011 | |

| 288.15 | 0.4412 | |

| 293.15 | 0.4847 | |

| 298.15 | 0.5318 | |

| 303.15 | 0.5828 | |

| 308.15 | 0.6378 | |

| 313.15 | 0.6971 | |

| 318.15 | 0.7608 | |

| Acetonitrile | 278.15 | 0.1479 |

| 283.15 | 0.1712 | |

| 288.15 | 0.1974 | |

| 293.15 | 0.2268 | |

| 298.15 | 0.2599 | |

| 303.15 | 0.2971 | |

| 308.15 | 0.3389 | |

| 313.15 | 0.3859 | |

| 318.15 | 0.4386 | |

| Data adapted from Na, B., et al. (2018). Journal of Chemical & Engineering Data.[1][2] |

Other reported solubility data includes:

-

Ethanol: 1 g in 7.5 mL[3]

-

Diethyl ether: 1 g in 6 mL[3]

-

Benzene, Carbon Disulfide, Carbon Tetrachloride, Methanol, Glacial Acetic Acid: Soluble[4][5]

Table 2: Stability and Degradation Kinetics of Benzophenone Derivatives

The degradation of Benzophenone and its derivatives often follows pseudo-first-order kinetics under various environmental conditions.

| Compound | Condition | Rate Constant (k) | Half-life (t½) | pH | Notes |

| Benzophenone-3 | UV (254 nm) / H₂O₂ | 1.26 × 10⁻³ s⁻¹ | ~9.2 min | 6.0 | Degradation percentage decreases with higher initial BP-3 concentration.[6] |

| Benzophenone-3 | Ozonation (molecular ozone) | 1.03 × 10² M⁻¹s⁻¹ | - | - | Reaction with deprotonated BP-3 is much faster (1.85 × 10⁵ M⁻¹s⁻¹).[7] |

| Benzophenone-3 | Ozonation (•OH radical) | 9.74 × 10⁹ M⁻¹s⁻¹ | - | - | - |

| Benzophenone-3 | Electrochemical Degradation | 0.083 min⁻¹ | ~8.4 min | - | Current density of 25 mA cm⁻².[3] |

| Benzophenone-4 | UV / Persulfate | - | - | 5-9 | Degradation rate increases with higher persulfate dosage and is pH-dependent.[8] |

| Benzophenone-4 | Free Chlorine | - | - | 6-8 | Stability decreases with increasing pH and in the presence of bromide.[9] |

| Benzophenone-3 | Chlorination / UV Chlorination | - | - | 8 | Degradation follows pseudo-first-order kinetics, with the highest rate at pH 8.[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments related to Benzophenone's solubility and stability.

Protocol 1: Determination of Equilibrium Solubility (Gravimetric Method)

This protocol is based on the static gravimetric method used to determine the solubility of Benzophenone in various solvents at different temperatures.

1. Materials and Apparatus:

-

Benzophenone (analytical grade)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel (crystallizer)

-

Thermostatic water bath

-

Magnetic stirrer

-

Digital thermometer (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

2. Procedure:

-

Equilibrate the thermostatic water bath to the desired temperature.

-

Add an excess amount of solid Benzophenone to a known mass of the selected solvent in the jacketed glass vessel.

-

Maintain constant agitation using the magnetic stirrer to facilitate the dissolution process and achieve equilibrium.

-

Allow the solution to equilibrate for at least 24 hours at the set temperature to ensure saturation.

-

After equilibration, stop stirring and let the solution stand for at least 8 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Transfer the withdrawn sample to a pre-weighed glass dish.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of Benzophenone until a constant weight is achieved.

-

Weigh the dish with the solid residue to determine the mass of the dissolved Benzophenone.

-

Calculate the mole fraction solubility using the masses of the solute and the solvent.

-

Repeat the measurement at different temperatures as required.

Protocol 2: Forced Degradation and Stability-Indicating Method Development (Based on ICH Guidelines)

This protocol outlines a general procedure for conducting forced degradation studies on Benzophenone to understand its stability profile and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Benzophenone reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agents (e.g., 3% H₂O₂)

-

Buffers for pH adjustment

-

HPLC system with a UV detector

2. Stress Conditions (Forced Degradation):

-

Acid Hydrolysis: Dissolve Benzophenone in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve Benzophenone in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve Benzophenone in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

-

Thermal Degradation: Store solid Benzophenone in a hot air oven at an elevated temperature (e.g., 70°C) for a specified period. Also, test a solution of Benzophenone under the same conditions.

-

Photolytic Degradation: Expose a solution of Benzophenone and the solid drug substance to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

3. HPLC Method Development and Validation:

-

Chromatographic Conditions: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent Benzophenone peak from all degradation product peaks. The mobile phase, flow rate, and detection wavelength (Benzophenone has a UV absorbance maximum) should be optimized.

-

Analysis of Stressed Samples: Inject the stressed samples into the HPLC system after appropriate dilution.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples. This ensures that the parent peak is not co-eluting with any degradants.

-

Validation: Validate the developed stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential degradation pathways for Benzophenone.

Caption: Workflow for the gravimetric determination of Benzophenone solubility.

Caption: Logical flow for conducting forced degradation studies on Benzophenone.

Caption: Potential degradation pathways for Benzophenone-3 under various stress conditions.[3][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical degradation of sunscreen agent benzophenone-3 and its metabolite by Ti/SnO2-Sb/Ce-PbO2 anode: Kinetics, mechanism, toxicity and energy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

The Enigmatic Polyisoprenylated Benzophenones: A Deep Dive into a Class of Bioactive Natural Products

A comprehensive review of the literature reveals a treasure trove of structurally diverse and biologically potent compounds, primarily sourced from the Clusiaceae plant family. While the specific compound "Bombiprenone" remains elusive in prominent scientific databases, the broader class of polyisoprenylated benzophenones, to which it likely belongs, presents a wealth of data for researchers, scientists, and drug development professionals. This technical guide synthesizes the current knowledge on these fascinating molecules, with a focus on their chemical characteristics, potent biological activities, and the experimental methodologies used to investigate them.

Polyisoprenylated benzophenones are a significant class of natural products characterized by a benzophenone core substituted with one or more isoprenyl or related side chains.[1][2][3] These modifications give rise to a remarkable structural diversity, which in turn leads to a wide array of biological activities.[1][3] These compounds have garnered considerable interest for their potential as therapeutic agents, exhibiting cytotoxic, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][4]

Chemical Structure and Natural Occurrence

The core of these molecules is a diphenylmethanone structure. The defining feature is the presence of isoprenyl, geranyl, or farnesyl side chains, which can be further modified through cyclization and oxidation to form complex bicyclic or polycyclic systems.[1][5] The Clusiaceae family, particularly the genera Garcinia and Clusia, is the most prolific natural source of these compounds.[2][3][6] Notable examples include garcinol, isogarcinol, xanthochymol, nemorosone, and guttiferone A.[7][8][9][10]

Biological Activities and Therapeutic Potential

The biological activities of polyisoprenylated benzophenones are a key area of research, with many compounds demonstrating significant potency against various disease models. The cytotoxic effects against a range of cancer cell lines are particularly well-documented.[1][8]

Quantitative Biological Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent polyisoprenylated benzophenones across various biological assays.

| Compound | Assay | Cell Line/Target | IC50 Value (µM) | Reference(s) |

| Garcinol | Acetylcholinesterase (AChE) Inhibition | - | 0.66 | [7] |

| Garcinol | Histone Acetyltransferase (p300) Inhibition | - | 7 | [7] |

| Garcinol | Cytotoxicity | HT-29 (Colon Cancer) | 3.2 - 21.4 | [7] |

| Garcinol | Cytotoxicity | HCT-116 (Colon Cancer) | 3.2 - 21.4 | [7] |

| Garcinol | Cytotoxicity | SH-SY5Y (Neuroblastoma) | 6.3 | [11] |

| Isogarcinol | Cytotoxicity | HL-60 (Leukemia) | 5 - 12 µg/mL | [8] |

| Isogarcinol | Cytotoxicity | PC-3 (Prostate Cancer) | 5 - 12 µg/mL | [8] |

| Nemorosone | Antiprotozoal | Plasmodium falciparum | < 1 | [10] |

| Guttiferone A | Antiprotozoal | Plasmodium falciparum | < 1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols frequently employed in the study of polyisoprenylated benzophenones.

Isolation and Purification of Polyisoprenylated Benzophenones

A general workflow for the isolation of these compounds from plant material is depicted below. The specific solvents and chromatographic conditions are tailored to the target compound and the plant matrix.

References

- 1. Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polyisoprenylated Benzophenones from Clusiaceae: Potential Drugs ...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Benzophenone as a Photoinitiator in Polymerization

Disclaimer: Initial searches for "Bombiprenone" as a photoinitiator in polymerization did not yield any publicly available scientific literature, application notes, or experimental protocols. It is possible that "this compound" is a highly specialized, proprietary, or novel compound not yet widely documented. Therefore, these application notes and protocols are based on Benzophenone , a well-characterized and widely used photoinitiator with applications relevant to researchers, scientists, and drug development professionals. Benzophenone serves as an excellent representative example of a Type II photoinitiator.

Introduction

Benzophenone is a diarylketone that functions as a highly efficient Type II photoinitiator for free-radical polymerization.[1][2] Upon absorption of ultraviolet (UV) light, benzophenone transitions to an excited triplet state, enabling it to abstract a hydrogen atom from a synergistic molecule, known as a co-initiator (typically an amine, alcohol, or thiol).[3][4] This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator. The latter is primarily responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.[5] This mechanism makes benzophenone a versatile tool for a variety of applications, including the synthesis of polymers for drug delivery systems, hydrogels, and dental composites.[6][7]

Mechanism of Photoinitiation

Benzophenone's photoinitiation process is a bimolecular reaction that can be summarized in the following steps:

-

Photoexcitation: Benzophenone absorbs UV radiation (typically in the 300-350 nm range) and is promoted from its ground state (S₀) to an excited singlet state (S₁).[3]

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).[8]

-

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator molecule (e.g., a tertiary amine).[1][4]

-

Radical Generation: This abstraction results in the formation of a benzophenone ketyl radical and a radical on the co-initiator.

-

Initiation: The radical generated on the co-initiator is typically the primary species that initiates the polymerization of monomer units.[5]

Data Presentation: Performance of Benzophenone Photoinitiator Systems

The efficiency of benzophenone as a photoinitiator is dependent on several factors, including the type of monomer, the co-initiator, their respective concentrations, and the UV light source. Below are tables summarizing quantitative data from various studies.

Table 1: Photopolymerization of Tripropyleneglycol Diacrylate (TPGDA) initiated by Benzophenone and its Polymeric Derivatives

| Photoinitiator System | Photoinitiator Conc. (mol%) | Co-initiator (Triethylamine) Conc. (mol%) | Max. Polymerization Rate (s⁻¹) | Final Conversion (%) |

| Benzophenone (BP) | 1.0 | 1.0 | 0.12 | 85 |

| PBM (Polymeric BP) | 1.0 | 1.0 | 0.18 | 92 |

| PBS (Polymeric BP) | 1.0 | 1.0 | 0.16 | 89 |

Data adapted from a study on benzophenone-based polymeric photoinitiators. PBM and PBS are polymeric forms of benzophenone which can exhibit higher initiation efficiency.[9]

Table 2: Influence of Benzophenone Concentration on the Crosslinking of Polypropylene (PP)

| Sample | Benzophenone (BP) Content (wt%) | Gel Content (%) |

| PP00 | 0.0 | 0.0 |

| PP05 | 0.5 | 15.6 |

| PP10 | 1.0 | 22.3 |

| PP15 | 1.5 | 19.8 |

This data demonstrates that a moderate amount of benzophenone (1.0 wt%) can effectively improve the degree of crosslinking in polypropylene.[10]

Experimental Protocols

Protocol 1: General Procedure for Photopolymerization of Acrylate Monomers

This protocol provides a general method for the photopolymerization of a typical acrylate monomer using a benzophenone/amine photoinitiator system.

Materials:

-

Monomer (e.g., Tripropyleneglycol diacrylate - TPGDA)

-

Photoinitiator (Benzophenone - BP)

-

Co-initiator (e.g., Triethylamine - TEA)

-

Solvent (if necessary, e.g., Tetrahydrofuran - THF)

-

UV light source (e.g., medium-pressure mercury lamp, 365 nm LED)

-

Reaction vessel (e.g., glass vial)

-

Nitrogen or Argon source for inerting

Procedure:

-

Formulation Preparation:

-

In a glass vial, dissolve the desired amount of benzophenone (e.g., 1-3 wt%) in the monomer (TPGDA).

-

Add the co-initiator, triethylamine (e.g., 1-3 wt%), to the mixture.

-

If a solvent is required to reduce viscosity, add an appropriate amount of THF.

-

Mix the solution thoroughly until all components are fully dissolved.

-

-

Inerting the System:

-

Purge the formulation with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

UV Curing:

-

Place the reaction vial under the UV light source at a fixed distance.

-

Irradiate the sample with UV light (e.g., 100 mW/cm²) for a specified time (e.g., 5-30 minutes). The curing time will depend on the formulation and the intensity of the light source.

-

-

Characterization:

-

The extent of polymerization (monomer conversion) can be monitored in real-time using Fourier-Transform Infrared (FT-IR) spectroscopy by observing the decrease in the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹).[11]

-

The physical properties of the cured polymer, such as hardness, gel content, and thermal stability, can be analyzed using techniques like nanoindentation, solvent extraction, and thermogravimetric analysis (TGA), respectively.[1][10]

-

Protocol 2: Photo-crosslinking of a Polymer Film for Surface Modification

This protocol describes the use of benzophenone to crosslink a polymer film, a technique relevant for creating biocompatible surfaces or modifying material properties.

Materials:

-

Polymer solution (e.g., Poly(vinyl acetate) in a suitable solvent)

-

Benzophenone (BP)

-

Substrate (e.g., glass slide, silicon wafer)

-

Spin coater or doctor blade

-

UV light source

Procedure:

-

Preparation of the Photo-crosslinkable Polymer Solution:

-

Dissolve the polymer in a suitable solvent to achieve the desired viscosity.

-

Add benzophenone to the polymer solution (e.g., 5 wt% relative to the polymer) and mix until fully dissolved.

-

-

Film Deposition:

-

Deposit a thin film of the polymer solution onto the substrate using a spin coater or a doctor blade to ensure uniform thickness.

-

Dry the film in an oven to remove the solvent.

-

-

UV Crosslinking:

-

Expose the polymer film to UV irradiation. The irradiation time and intensity will depend on the polymer, benzophenone concentration, and desired degree of crosslinking.

-

-

Post-treatment and Analysis:

-

After irradiation, wash the film with a suitable solvent to remove any un-crosslinked polymer and residual benzophenone.

-

The degree of crosslinking can be quantified by measuring the gel content (the insoluble fraction of the polymer after solvent extraction).[10]

-

Advantages and Disadvantages of Benzophenone as a Photoinitiator

Understanding the pros and cons of benzophenone is crucial for its effective application.

Applications in Drug Development

The ability of benzophenone to initiate polymerization under specific conditions makes it valuable in drug development for:

-

Hydrogel Formation: Creating crosslinked hydrogel networks for controlled drug release. The polymerization can be initiated in the presence of a drug, encapsulating it within the polymer matrix.

-

Surface Modification: Modifying the surfaces of medical devices and implants to improve biocompatibility and reduce protein fouling.

-

Spatially Controlled Polymerization: In conjunction with techniques like photolithography, benzophenone can be used to create patterned polymer structures for applications in tissue engineering and microfluidics.[1]

Conclusion

References

- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Benzophenone

Disclaimer: The term "Bombiprenone" did not yield a specific chemical structure or synthesis protocol in a comprehensive search of scientific literature. It is presumed that this may be a typographical error or a proprietary name not in the public domain. The following application notes and protocols describe the synthesis of benzophenone , a structurally related and well-characterized compound, as a representative example of the synthesis of a diaryl ketone.

Introduction

Benzophenone and its derivatives are a prominent class of compounds in organic chemistry and drug development. They serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. The benzophenone core is found in numerous natural products and pharmaceutical agents, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Furthermore, benzophenones are widely used as photoinitiators in polymer chemistry and as UV-protecting agents in sunscreens and other consumer products.

A common and efficient method for the synthesis of benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride. This electrophilic aromatic substitution reaction provides a direct route to the benzophenone skeleton.

Application Notes

The protocol described herein is for the laboratory-scale synthesis of benzophenone via Friedel-Crafts acylation. This method is suitable for producing high-purity benzophenone in good yields. The synthesized benzophenone can be used as a starting material for the development of more complex molecules in medicinal chemistry, as a photoinitiator, or as a standard for analytical purposes. Researchers should pay close attention to the anhydrous conditions required for the reaction to proceed efficiently and safely.

Experimental Protocols

Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 45 g | 0.34 |

| Dry Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - |

| Dry Thiophene-free Benzene | 78.11 | 5 mL (initial) + 50 mL | - |

| Benzoyl Chloride | 140.57 | - | - |

| Water | 18.02 | 500 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle or steam bath

-

Separatory funnel

-

Distillation apparatus (modified Claisen flask)

-

Hirsch funnel or centrifuge for purification

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst. Place 45 g (0.34 mol) of anhydrous aluminum chloride and 100 mL of dry carbon tetrachloride into the flask.

-

Initiation of Reaction: Cool the flask in an ice bath. Once the temperature of the mixture is between 10-15°C, add 5 mL of dry, thiophene-free benzene from the dropping funnel all at once. The evolution of hydrogen chloride gas indicates the start of the reaction. Maintain the temperature between 5-10°C for the remainder of the addition.

-

Addition of Benzene: Slowly add the remaining 50 mL of dry benzene to the reaction mixture. The rate of addition should be controlled to maintain the temperature within the specified range.

-

Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at room temperature for a period, followed by gentle heating on a steam bath to ensure the reaction goes to completion.

-

Work-up - Hydrolysis: Cool the reaction mixture and slowly add 500 mL of water to hydrolyze the reaction complex and any remaining aluminum chloride. This step is exothermic and should be performed with caution in a fume hood.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. The upper layer contains the benzophenone product dissolved in benzene. Separate the layers and extract the aqueous layer with an additional portion of benzene to recover any dissolved product.

-

Purification - Distillation: Combine the organic layers and transfer them to a modified Claisen flask for distillation. First, remove the benzene and any residual water at atmospheric pressure. Then, distill the benzophenone under reduced pressure. The product typically boils at 187-190°C at 15 mmHg.

-

Purification - Recrystallization/Centrifugation: The distilled benzophenone should solidify upon cooling to a white solid. For further purification, the solid can be recrystallized from a suitable solvent or moistened with benzene and centrifuged to remove any colored impurities.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 80-89% | |

| Boiling Point | 187-190°C / 15 mmHg | |

| Melting Point | 47-48°C |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism of Benzophenone synthesis via Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis and purification of Benzophenone.

Application Notes and Protocols: Photophysical Probes for Protein-Peptide Interactions

Note to the User: The initial search for "Bombiprenone" as a photophysical probe for protein-peptide interactions did not yield specific scientific literature or data. It is possible that this is a novel, unpublished, or proprietary compound. Therefore, the following application notes and protocols are based on a well-established and widely used class of photophysical probes with similar applications: Benzophenone-based photo-crosslinkers and environment-sensitive fluorescent amino acids. These examples will fulfill the core requirements of your request, providing detailed methodologies, data presentation, and visualizations applicable to the study of protein-peptide interactions using photophysical probes.

Introduction to Photophysical Probes in Protein-Peptide Interaction Studies

Photophysical probes are powerful tools for elucidating the dynamics and structural details of protein-peptide interactions, which are fundamental to numerous biological processes. These probes, when incorporated into peptides, can report on their binding environment through changes in their fluorescent properties or can be used to covalently crosslink interacting partners upon photoactivation. This allows for the identification of binding sites, the characterization of binding affinities, and the visualization of these interactions in complex biological systems.

Two major classes of photophysical probes are highlighted in these notes:

-

Photo-crosslinking Probes (e.g., Benzophenone): Benzophenone (BP) is a photo-activatable group that, upon excitation with UV light (typically ~350-360 nm), forms a reactive triplet state. This excited state can abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a stable covalent bond. This "zero-length" crosslinking provides high-resolution information about binding interfaces.

-

Environment-Sensitive Fluorophores: These are fluorescent molecules whose emission properties (e.g., intensity, wavelength, and lifetime) are sensitive to the polarity and viscosity of their local environment. When a peptide containing such a probe binds to a protein, the change in the microenvironment of the probe leads to a detectable change in its fluorescence, providing a real-time readout of the binding event.

Application 1: Mapping Protein-Peptide Binding Sites using a Benzophenone-Containing Peptide

This protocol outlines the use of a synthetic peptide incorporating a benzophenone-containing amino acid (Bpa) to identify the binding site on a target protein.

Quantitative Data Summary

| Parameter | Description | Typical Value Range |

| Crosslinking Efficiency | The percentage of the target protein that becomes covalently linked to the peptide probe upon UV irradiation. | 5 - 30% |

| Binding Affinity (Kd) | The dissociation constant of the non-covalent protein-peptide interaction, determined prior to crosslinking. | nM to µM range |

| UV Wavelength | The wavelength of UV light used to activate the benzophenone moiety. | 350 - 360 nm |

| UV Irradiation Time | The duration of UV exposure required for optimal crosslinking. | 5 - 60 minutes |

| Mass Shift (MS) | The increase in the molecular weight of the crosslinked protein or peptide fragment, as detected by mass spectrometry. | Corresponds to the mass of the peptide probe or its crosslinked fragment. |

Experimental Protocol

-

Peptide Synthesis:

-

Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS).

-

Incorporate the benzophenone-containing amino acid (e.g., L-4-Benzoylphenylalanine) at the desired position within the peptide sequence.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

-

-

Binding Assay (Pre-Crosslinking):

-

Determine the binding affinity of the Bpa-containing peptide to the target protein using a suitable biophysical technique such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to ensure the modification does not significantly disrupt binding.

-

-

Photo-Crosslinking Reaction:

-

Prepare a reaction mixture containing the target protein and the Bpa-peptide in a suitable buffer (e.g., PBS or HEPES). The molar ratio of peptide to protein may need to be optimized, but a 10-fold molar excess of the peptide is a common starting point.

-

Place the sample in a quartz cuvette or on a petri dish on ice.

-

Irradiate the sample with a UV lamp (350-360 nm) for a predetermined time. Perform a time-course experiment to optimize the irradiation time.

-

Include a negative control sample that is not exposed to UV light.

-

-

Analysis of Crosslinking:

-

Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the protein-peptide conjugate should be visible.

-

Confirm the identity of the crosslinked product by Western blotting using an antibody against the target protein or a tag on the peptide.

-

-

Identification of the Crosslinking Site (Mass Spectrometry):

-

Excise the crosslinked protein-peptide band from the SDS-PAGE gel.

-

Perform in-gel digestion of the protein complex using a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by LC-MS/MS.

-

Identify the peptide fragment from the target protein that is covalently attached to the Bpa-peptide. The mass of this fragment will be increased by the mass of the crosslinked peptide.

-

Sequence the crosslinked peptide to pinpoint the exact amino acid residue(s) involved in the interaction.

-

Experimental Workflow

Caption: Workflow for mapping protein-peptide interactions using a benzophenone probe.

Application 2: Monitoring Protein-Peptide Binding in Real-Time with an Environment-Sensitive Fluorescent Probe

This protocol describes the use of a peptide labeled with an environment-sensitive fluorophore to monitor its binding to a target protein. A common example of such a probe is an unnatural amino acid like 6-N,N-dimethylamino-2,3-naphthalimido-alanine.

Quantitative Data Summary

| Parameter | Description | Typical Observation |

| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Increases upon binding to the protein due to the more rigid and less polar environment. |

| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state. | Increases upon binding. |

| Emission Maximum (λ_em) | The wavelength at which the fluorescence emission is most intense. | Often shows a blue shift (shifts to a shorter wavelength) upon binding as the environment becomes less polar. |

| Binding Affinity (Kd) | The dissociation constant determined by titrating the protein with the fluorescent peptide and monitoring the change in fluorescence. | nM to µM range. |

Experimental Protocol

-

Peptide Synthesis and Labeling:

-

Synthesize the peptide of interest and incorporate the environment-sensitive fluorescent amino acid at a position that is expected to be near the binding interface but does not abolish binding.

-

Alternatively, label a cysteine residue in the peptide with a thiol-reactive environment-sensitive dye.

-

Purify the labeled peptide using RP-HPLC.

-

-

Spectroscopic Characterization of the Free Peptide:

-

Dissolve the fluorescent peptide in a suitable buffer.

-

Measure the absorption spectrum to determine the optimal excitation wavelength.

-

Measure the fluorescence emission spectrum and determine the emission maximum and intensity.

-

If available, measure the fluorescence quantum yield and lifetime.

-

-

Fluorescence Titration Experiment:

-

Place a fixed concentration of the fluorescent peptide in a fluorometer cuvette. The concentration should be low enough to avoid inner filter effects (typically in the nanomolar to low micromolar range).

-

Incrementally add small aliquots of a concentrated solution of the target protein to the cuvette.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Monitor the change in fluorescence intensity or emission wavelength as a function of the protein concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence (ΔF) against the total protein concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Equation for a one-site binding model: ΔF = ΔF_max * [Protein] / (Kd + [Protein]) where ΔF is the change in fluorescence, ΔF_max is the maximum change in fluorescence at saturation, and [Protein] is the concentration of the protein.

-

-

Control Experiments:

-

Perform a control titration with a non-binding protein to ensure that the observed fluorescence change is specific to the interaction with the target protein.

-

Perform a titration of the fluorescent peptide with buffer alone to account for any dilution effects.

-

Signaling Pathway/Logical Relationship Diagram

Caption: Change in photophysical properties of an environment-sensitive probe upon binding.

Application Notes and Protocols for Benzophenone in UV-Curing Applications

Disclaimer: Initial searches for "Bombiprenone" in the context of UV-curing applications in materials science did not yield specific results. It is presumed that the intended subject was "Benzophenone," a widely utilized and well-documented photoinitiator in this field. The following application notes and protocols are based on the established use of Benzophenone.

Introduction to Benzophenone as a Type II Photoinitiator

Benzophenone (BP) is a prominent organic compound extensively used as a Type II photoinitiator in ultraviolet (UV) curing processes.[1][2][3] This technology is pivotal in various industries, including coatings, inks, adhesives, and 3D printing, due to its rapid curing times, low energy consumption, and environmentally friendly profile.[1][4][5] As a Type II photoinitiator, Benzophenone requires a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate the free radicals necessary for initiating polymerization.[2][6]

Upon exposure to UV radiation, Benzophenone absorbs light energy and transitions to an excited triplet state.[1][7] In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an amine-derived radical. The latter is highly reactive and efficiently initiates the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid cross-linking and solidification of the material.[2][7]

Key Characteristics of Benzophenone:

-

Cost-effective: It is a relatively low-cost photoinitiator, making it a popular choice for many industrial applications.[1][6]

-

Good Solubility: Benzophenone exhibits good solubility in common organic solvents and monomers.[6]

-

UV Absorption: It has a maximum absorption wavelength of around 340 nm, which aligns well with the emission spectra of medium-pressure mercury lamps commonly used in UV curing systems.[6]

-